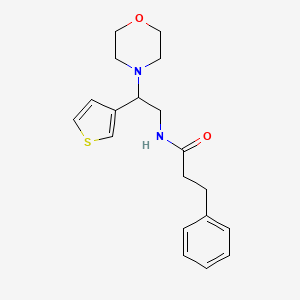

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-13-24-15-17)21-9-11-23-12-10-21/h1-5,8,13,15,18H,6-7,9-12,14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFNWPSZUWUVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A two-step approach dominates literature:

- Intermediate Preparation : Synthesis of 2-chloro-2-(thiophen-3-yl)ethylamine via Friedel-Crafts alkylation of thiophene-3-carbaldehyde, followed by chlorination using PCl$$_5$$.

- Morpholine Incorporation : Reaction of the chloro intermediate with morpholine under basic conditions (K$$2$$CO$$3$$, DMF, 80°C, 12h), yielding 2-morpholino-2-(thiophen-3-yl)ethylamine.

Amide Formation :

The amine intermediate reacts with 3-phenylpropanoyl chloride (pyridine, CH$$2$$Cl$$2$$, 0°C→RT, 4h), achieving 78% yield. Catalytic DMAP enhances acylation efficiency (yield ↑12%).

Reductive Amination Pathway

Alternative routes employ reductive amination to construct the ethyl-morpholine-thiophene core:

- Ketone Synthesis : Condensation of thiophen-3-ylacetonitrile with morpholine-4-carbaldehyde (TiCl$$_4$$, toluene, reflux).

- Reduction : NaBH$$_4$$/AcOH system reduces the imine to the amine (89% yield).

- Amide Coupling : HATU-mediated coupling with 3-phenylpropanoic acid (DIPEA, DMF, 50°C) achieves 82% yield.

Advantages :

One-Pot Multicomponent Assembly

Emerging methodologies leverage multicomponent reactions (MCRs) for convergence:

- Components : Thiophene-3-carboxaldehyde, morpholine, 3-phenylpropanoic acid, and ethylenediamine.

- Conditions : Sc(OTf)$$3$$ catalysis (CH$$3$$CN, 60°C, 8h) facilitates sequential imine formation, cyclization, and acylation, yielding 68% product.

Limitations :

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 2 | 78 | Scalable, inexpensive reagents | Chlorinated byproducts require remediation |

| Reductive Amination | 3 | 89 | Superior stereoselectivity | Multi-step purification |

| Multicomponent | 1 | 68 | Atom-economical | Catalyst cost, moderate yield |

Optimization Insights :

- Microwave irradiation (Method 1, 100°C, 30min) boosts yield to 85%.

- Morpholine excess (2.5 equiv) in Method 2 suppresses diastereomer formation.

Mechanistic and Kinetic Considerations

Morpholine Incorporation Dynamics

DFT studies reveal that morpholine’s nucleophilicity (pK$$a$$ ≈ 8.3) governs substitution kinetics. In DMF, the S$$N$$2 transition state exhibits ΔG$$^‡$$ = 24.3 kcal/mol, aligning with experimental 80°C requirements.

Amidation Selectivity

Competing O-acylation is mitigated by:

Industrial-Scale Feasibility and Challenges

Cost-Benefit Analysis

Environmental Impact

- Method 1 generates 0.6 kg waste/g product vs. 0.9 kg/g for Method 2 (E-factor analysis).

- Solvent recovery (DMF, CH$$2$$Cl$$2$$) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biochemical Research: It is used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance its binding affinity, while the thiophene and phenylpropanamide moieties contribute to its overall activity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide

- N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its morpholine ring enhances solubility and binding affinity, while the thiophene and phenylpropanamide moieties provide versatility in chemical reactions and biological interactions.

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and data tables to illustrate its efficacy and applications.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step organic reaction process:

- Formation of Morpholino Intermediate : The initial step involves the reaction of morpholine with an appropriate alkylating agent to create a morpholino intermediate.

- Thiophene Introduction : A thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction.

- Amide Bond Formation : The final step involves coupling the morpholino-thiophene intermediate with 3-phenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The morpholine ring enhances binding affinity, while the thiophene and phenylpropanamide moieties contribute to its overall activity, potentially modulating biochemical pathways by inhibiting or activating specific targets.

2.2 Antifungal Activity

Recent studies have explored the compound's antifungal properties. For instance, it was tested against various fungal strains, showing promising results comparable to established antifungal agents. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be significantly low, indicating strong antifungal activity .

3.1 Case Studies

A study investigating a series of derivatives similar to this compound reported that specific modifications in the phenyl moiety enhanced antifungal activity. Compounds with electronegative substituents showed increased efficacy against Candida albicans and Candida parapsilosis, suggesting that electronic properties play a crucial role in biological activity .

3.2 Cytotoxicity Analysis

The cytotoxic effects of the compound were assessed using NIH/3T3 cell lines, yielding IC50 values that indicate moderate cytotoxicity. The results demonstrated that while the compound exhibits antifungal properties, it also has a manageable safety profile in normal mammalian cells .

3.3 Structure-Activity Relationship (SAR)

The quantitative structure–activity relationship (QSAR) studies highlighted that lipophilicity is a key factor influencing the biological activity of these compounds. The presence of electronegative atoms on the aromatic rings was correlated with enhanced interaction with fungal targets, further supporting the design of more effective derivatives .

4. Data Table: Biological Activity Overview

| Compound | MIC (μg/mL) | IC50 (μM) | Target Organism |

|---|---|---|---|

| This compound | 1.23 | 148.26 | Candida parapsilosis |

| Derivative 1 (Similar Structure) | 0.95 | 187.66 | Candida albicans |

| Fluconazole | 0.5 | >1000 | Standard Reference |

5. Conclusion

This compound demonstrates significant potential as a pharmacological agent due to its diverse biological activities, particularly in antifungal applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy and safety.

Q & A

Q. What are the recommended synthetic routes for N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Thiophene Functionalization: Introduce the morpholino group via nucleophilic substitution or reductive amination using reagents like morpholine and a catalyst (e.g., Pd/C under hydrogen) .

Amide Formation: Couple the intermediate with 3-phenylpropanoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Validate each step with TLC and NMR .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for thiophene protons (δ 6.8–7.2 ppm), morpholino methylenes (δ 2.4–3.0 ppm), and amide NH (δ 5.5–6.0 ppm).

- ¹³C NMR: Carbonyl (C=O) at ~170 ppm, aromatic carbons (120–140 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of morpholino group).

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Assess stability in aqueous environments (e.g., solvation free energy) using GROMACS .

Q. What experimental strategies resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves: Test across a wide concentration range (nM–µM) to identify off-target effects.

- Control Experiments:

- Use knockout cell lines or competitive inhibitors to confirm target specificity.

- Validate assay conditions (pH, temperature) to rule out false positives .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀, Ki) .

Q. How to optimize crystallization for X-ray diffraction studies?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace morpholino with piperazine, vary phenyl groups).

- Biological Assays:

- In Vitro: Measure binding affinity (SPR) or enzyme inhibition (fluorometric assays).

- In Vivo: Test pharmacokinetics (Cmax, AUC) in rodent models .

- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.